

Molecular weight and formula of Sodium trifluoromethanesulfonate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Sodium trifluoromethanesulfonate*

Cat. No.: *B1324478*

[Get Quote](#)

An In-depth Technical Guide to **Sodium Trifluoromethanesulfonate** for Researchers and Drug Development Professionals

Abstract

Sodium trifluoromethanesulfonate, commonly known as sodium triflate (NaOTf), is a cornerstone reagent in modern chemistry, with profound implications for pharmaceutical development and materials science. Its unique properties, stemming from the potent electron-withdrawing trifluoromethyl group, render the triflate anion an exceptionally stable and excellent leaving group. This guide provides a comprehensive overview of **sodium trifluoromethanesulfonate**, covering its fundamental properties, synthesis, mechanistic insights into its applications, detailed experimental protocols, and critical safety information. It is intended to serve as an essential resource for researchers, chemists, and professionals in the drug development sector, enabling them to leverage the full potential of this versatile compound.

Core Chemical and Physical Properties

Sodium trifluoromethanesulfonate is a non-hygroscopic, white to off-white crystalline powder that is stable under normal laboratory conditions.^{[1][2]} Its high thermal stability and solubility in a range of solvents make it a versatile reagent. The trifluoromethanesulfonate anion (CF_3SO_3^-), or triflate, is a key feature, being the conjugate base of trifluoromethanesulfonic acid, a superacid. This results in the triflate anion being an exceptionally weak base and,

consequently, an excellent leaving group in nucleophilic substitution and cross-coupling reactions, a property central to its utility in organic synthesis.^[3]

Chemical Identity

The fundamental identifiers for **sodium trifluoromethanesulfonate** are crucial for accurate sourcing and regulatory compliance.

Identifier	Value	Source
Chemical Formula	CF ₃ NaO ₃ S	[2] [4] [5]
Molecular Weight	172.06 g/mol	[2] [4] [5] [6] [7]
CAS Number	2926-30-9	[1] [5] [6] [8] [9]
IUPAC Name	sodium trifluoromethanesulfonate	[4] [9]
Synonyms	Sodium triflate, Trifluoromethanesulfonic acid sodium salt	[1] [5] [10]
InChI Key	XGPOMXSYOKFBHS- UHFFFAOYSA-M	[4] [9]
SMILES	C(F)(F)(F)S(=O)(=O)[O-].[Na+]	[4] [9]

Physicochemical Data

The physical properties of NaOTf are well-documented and essential for planning experimental work.

Property	Value	Source
Appearance	White to off-white powder or crystals	[1] [2] [5] [11] [12]
Melting Point	253-255 °C	[1] [7] [12]
Solubility	Soluble in water	[5] [11]
Sensitivity	Hygroscopic	[5] [11] [13]
Storage Temperature	Room Temperature, under inert atmosphere	[5] [14]

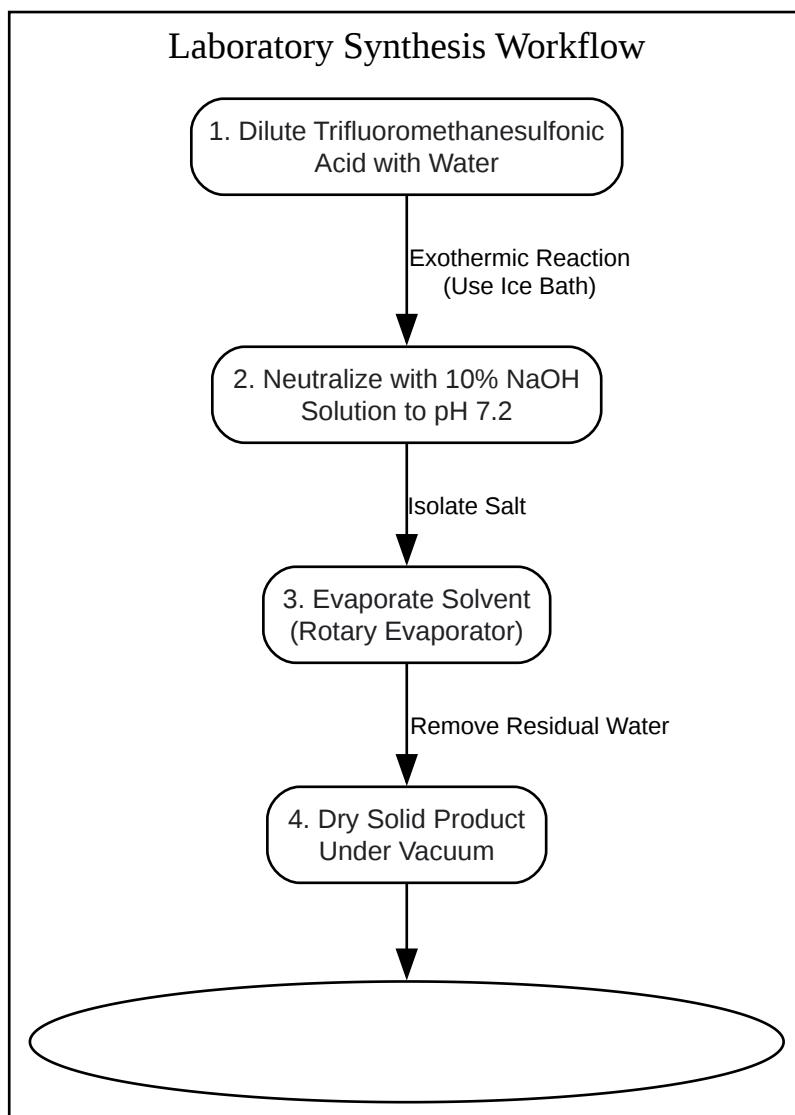
Synthesis and Manufacturing

The preparation of **sodium trifluoromethanesulfonate** can be achieved through several chemical routes. The choice of method often depends on the desired purity, scale, and available starting materials.

Common Synthesis Pathways

- Neutralization: The most straightforward laboratory method involves the neutralization of trifluoromethanesulfonic acid with a sodium base, such as sodium hydroxide.[\[15\]](#) This acid-base reaction is highly exothermic and yields the salt and water.
- Salt Metathesis: Another common approach is the reaction of barium trifluoromethanesulfonate with sodium sulfate in an aqueous solution.[\[2\]](#)[\[8\]](#) The insoluble barium sulfate precipitates out, leaving the desired sodium triflate in the solution, which can then be isolated by evaporation of the solvent.[\[2\]](#)[\[8\]](#)
- Oxidation: Sodium trifluoromethanesulfinate ($\text{CF}_3\text{SO}_2\text{Na}$) can be oxidized using an agent like hydrogen peroxide to form **sodium trifluoromethanesulfonate**.[\[8\]](#)[\[16\]](#)
- Industrial Method: A method designed to reduce equipment corrosion involves reacting trifluoromethanesulfonyl fluoride with sodium hydroxide and calcium oxide in an aqueous solution under pressure.[\[8\]](#)[\[11\]](#)

Laboratory-Scale Synthesis Protocol: Neutralization


This protocol describes a simple and direct method for preparing **sodium trifluoromethanesulfonate**.

Materials:

- Trifluoromethanesulfonic acid ($\text{CF}_3\text{SO}_3\text{H}$)
- 10% Sodium hydroxide (NaOH) solution
- Deionized water
- pH indicator paper or pH meter

Procedure:

- Carefully place a measured amount of trifluoromethanesulfonic acid (e.g., 17.50 g) into a graduated cylinder and dilute it with deionized water (e.g., 30 ml).[15]
- Transfer the acid solution to a beaker placed in an ice bath to manage the heat of reaction.
- Slowly add the 10% sodium hydroxide solution dropwise while stirring continuously.
- Monitor the pH of the solution. Continue adding NaOH until the pH reaches a neutral value of approximately 7.2.[15]
- Transfer the resulting neutral solution to a round-bottom flask.
- Remove the water using a rotary evaporator to obtain the crude solid product.[15]
- For final purification, dry the solid under a vacuum overnight to remove any residual moisture. The sample can be ground to a fine powder and dried to a constant weight.[15]

[Click to download full resolution via product page](#)

Caption: Workflow for laboratory synthesis of NaOTf via neutralization.

Applications in Pharmaceutical Research and Development

Sodium trifluoromethanesulfonate is not merely a reagent but a strategic tool in drug discovery and development. Its primary value lies in its role as a precursor to triflates, which are exceptional leaving groups, and its use in introducing fluorine-containing moieties into organic molecules.

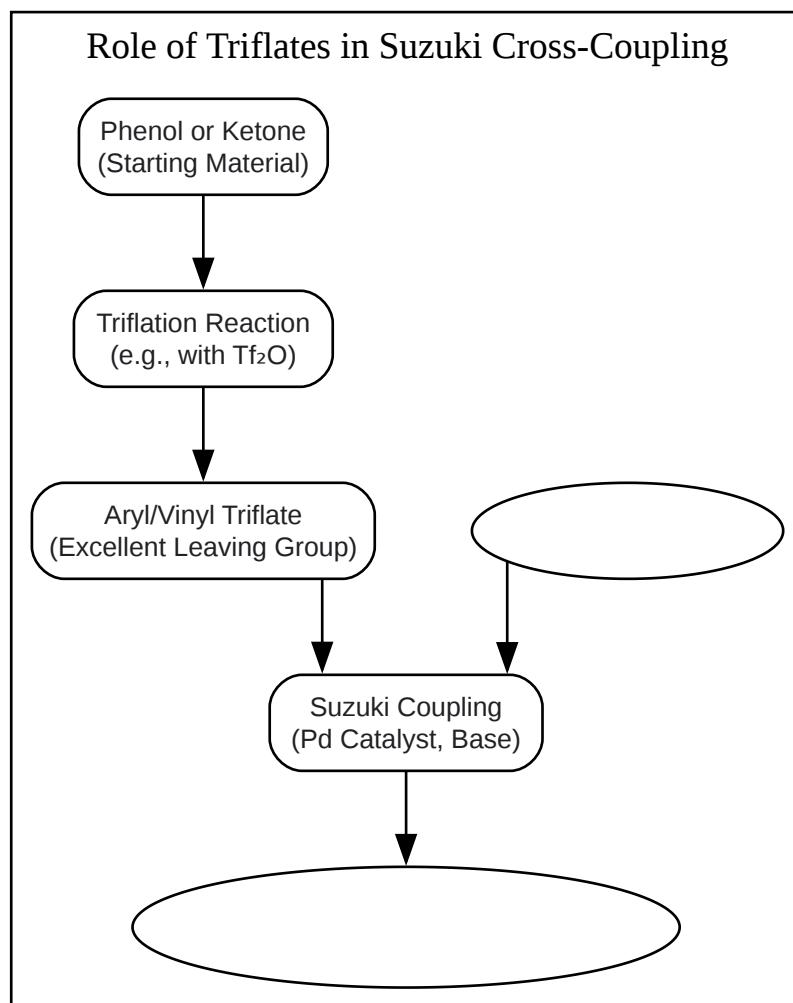
Role in Transition-Metal-Catalyzed Cross-Coupling

The triflate group is a pseudohalide and one of the best leaving groups in organic chemistry. This makes aryl and vinyl triflates, synthesized from the corresponding phenols and ketones, superior substrates in a multitude of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.^[3] These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, which form the backbone of most modern pharmaceutical compounds.^[3] The high reactivity and reliability of triflates in these reactions ensure predictable kinetics and high yields, reducing the cost and complexity of downstream purification.^[3]

Enhancing Pharmacokinetic Properties

The introduction of fluorine atoms or the trifluoromethyl (CF₃) group into a drug candidate can significantly alter its physicochemical properties in beneficial ways.^[11]

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug.
- **Lipophilicity:** The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and improve its absorption and distribution.^[11]
- **Binding Affinity:** The strong electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger and more selective binding to its biological target.
^[11]


Sodium trifluoromethanesulfonate and its derivatives are key reagents for introducing these crucial fluorinated groups into complex molecules.^[1]

Other Key Applications

Beyond its central role in drug synthesis, NaOTf has several other important applications:

- **Battery Technology:** It is used as an electrolyte salt or additive in lithium-ion batteries, where it helps to improve ionic conductivity and overall battery performance.^{[1][17]}

- Catalysis: It can act as a mild Lewis acid catalyst in various organic transformations, including Mannich-type and Diels-Alder reactions.[2]
- Ionic Liquids: It serves as a reagent for the preparation of various triflate-based ionic liquids.
- Surface Modification: It is used to modify surfaces to increase hydrophobicity, which is valuable for coatings and textiles.[1]

[Click to download full resolution via product page](#)

Caption: Workflow of triflates in Suzuki cross-coupling reactions.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount.

Sodium trifluoromethanesulfonate is an irritant and requires careful handling to avoid exposure.

Hazard Identification and Personal Protective Equipment (PPE)

The compound is classified with specific hazards according to the Globally Harmonized System (GHS).[\[4\]](#)[\[18\]](#)

Hazard	GHS Classification	Precautionary Statements (Examples)
Skin Irritation	Category 2 (H315)	P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. [14] [18] [19]
Eye Irritation	Category 2A (H319)	P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. [13] [14] [18] [19]
Respiratory Irritation	STOT SE Category 3 (H335)	P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. [14] [18] [19]

Recommended PPE:

- Hand Protection: Neoprene or nitrile rubber gloves.[\[14\]](#)
- Eye Protection: Chemical safety goggles. Contact lenses should not be worn.[\[13\]](#)[\[14\]](#)
- Skin and Body Protection: Wear a lab coat and suitable protective clothing.[\[14\]](#)

- Respiratory Protection: Use a NIOSH-approved respirator (e.g., N95 dust mask) if dust is generated.[19]

Handling and Storage

- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid dust inhalation.[13][19] Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.[14] Emergency eyewash stations and safety showers should be readily accessible.[13][14]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][19] Due to its hygroscopic nature, it should be stored under an inert atmosphere to prevent moisture absorption.[5][13] Keep away from incompatible materials such as strong oxidizing agents and acids.[13]

Conclusion

Sodium trifluoromethanesulfonate is a powerful and versatile reagent with indispensable applications in modern organic synthesis, particularly within the pharmaceutical industry. Its utility is primarily derived from the stability and excellent leaving group ability of the triflate anion, which facilitates the construction of complex molecular architectures essential for active pharmaceutical ingredients. Furthermore, its role as a fluorinating agent allows for the strategic enhancement of drug candidates' pharmacokinetic profiles. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is crucial for any scientist aiming to innovate in drug discovery and chemical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. chemimpex.com [chemimpex.com]
2. Sodium trifluoromethanesulfonate | 2926-30-9 [chemicalbook.com]

- 3. nbino.com [nbino.com]
- 4. Sodium trifluoromethanesulfonate | CF₃NaO₃S | CID 23676748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jnfuturechemical.com [jnfuturechemical.com]
- 6. scbt.com [scbt.com]
- 7. 2926-30-9 CAS MSDS (Sodium trifluoromethanesulfonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Sodium trifluoromethanesulfonate synthesis - chemicalbook [chemicalbook.com]
- 9. B20776.06 [thermofisher.com]
- 10. Sodium trifluoromethanesulfonate 98 2926-30-9 [sigmaaldrich.com]
- 11. Page loading... [wap.guidechem.com]
- 12. Sodium trifluoromethanesulphonate, 98% - 2926-30-9 - Manufacturers & Suppliers in India [ottokemi.com]
- 13. fishersci.com [fishersci.com]
- 14. gelest.com [gelest.com]
- 15. prepchem.com [prepchem.com]
- 16. FR2661409A1 - Process for the purification of sodium trifluoromethanesulphinate and - sulphonate - Google Patents [patents.google.com]
- 17. nbino.com [nbino.com]
- 18. guidechem.com [guidechem.com]
- 19. sigmaaldrich.cn [sigmaaldrich.cn]
- To cite this document: BenchChem. [Molecular weight and formula of Sodium trifluoromethanesulfonate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1324478#molecular-weight-and-formula-of-sodium-trifluoromethanesulfonate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com